molecular formula C18H13ClN2OS B2387090 N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide CAS No. 924623-56-3

N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide

Cat. No.: B2387090
CAS No.: 924623-56-3
M. Wt: 340.83
InChI Key: JSXNIUIBVUVOJT-IZZDOVSWSA-N
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide is a compound that consists of three key moieties: a thiazole ring, a phenyl ring with a chlorine atom, and a cinnamamide group. The thiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms. The chlorine atom on the phenyl ring provides an electron-withdrawing effect, potentially impacting the compound’s reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with cinnamoyl chloride to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its ability to inhibit histone acetyltransferase, which may have implications in cancer therapy.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)cinnamamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-(4-fluorophenyl)thiazol-2-yl)cinnamamide: Contains a fluorine atom on the phenyl ring.

    N-(4-(4-methylphenyl)thiazol-2-yl)cinnamamide: Features a methyl group on the phenyl ring.

Uniqueness

N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide is unique due to the presence of the chlorine atom, which provides distinct electronic properties and reactivity compared to its analogs.

Properties

IUPAC Name

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c19-15-9-7-14(8-10-15)16-12-23-18(20-16)21-17(22)11-6-13-4-2-1-3-5-13/h1-12H,(H,20,21,22)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXNIUIBVUVOJT-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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